molecular formula C21H33NO B12624929 N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine CAS No. 920280-81-5

N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine

Cat. No.: B12624929
CAS No.: 920280-81-5
M. Wt: 315.5 g/mol
InChI Key: MHEQYQKEMNHXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a cycloheptanamine group linked to a 4-(benzyloxymethyl)cyclohexyl scaffold, a structure that suggests potential for diverse interaction with biological targets. Compounds with similar cyclohexylamine cores and benzyloxy substituents are frequently investigated as key intermediates or as potential pharmacologically active agents in scientific studies . For instance, structurally related compounds containing the benzyloxybenzyl group have shown promise in antimycobacterial evaluation against the M. tuberculosis H37Rv strain, indicating the value of this structural motif in developing new therapeutic candidates . The presence of both hydrophobic (cyclohexyl, cycloheptyl) and potential hydrogen-bonding (amine) domains within the molecule makes it a valuable scaffold for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Researchers may utilize this compound in the synthesis of more complex molecules or as a building block in libraries designed for high-throughput screening. This compound is intended for use in laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

920280-81-5

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

IUPAC Name

N-[4-(phenylmethoxymethyl)cyclohexyl]cycloheptanamine

InChI

InChI=1S/C21H33NO/c1-2-7-11-20(10-6-1)22-21-14-12-19(13-15-21)17-23-16-18-8-4-3-5-9-18/h3-5,8-9,19-22H,1-2,6-7,10-17H2

InChI Key

MHEQYQKEMNHXPB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CCC(CC2)COCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation Reactions

One common method for synthesizing N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine is through alkylation reactions involving cyclohexylamine and benzyloxy methyl halides.

Procedure:

  • Reagents:

    • Cyclohexylamine
    • Benzyloxy methyl bromide (or chloride)
    • Base (e.g., potassium carbonate)
  • Mechanism:
    The reaction begins with the deprotonation of cyclohexylamine by the base, forming an amine nucleophile. This nucleophile then attacks the benzyloxy methyl halide, resulting in the formation of the desired product through an SN2 mechanism.

  • Yield and Purification:
    Typical yields for this method range from 60% to 85%, depending on the reaction conditions and purification methods employed (e.g., recrystallization or chromatography).

Reductive Amination

Another effective method involves reductive amination of cycloheptanone with an appropriate amine.

Procedure:

  • Reagents:

    • Cycloheptanone
    • Benzylamine
    • Reducing agent (e.g., sodium cyanoborohydride)
  • Mechanism:
    In this process, cycloheptanone is first converted to an imine with benzylamine under acidic conditions. The imine is then reduced to the amine using sodium cyanoborohydride, yielding this compound.

  • Yield and Purification:
    This method can achieve yields of up to 90%, with purification typically carried out via column chromatography.

Multi-step Synthesis

A more complex synthesis may involve multiple steps including protection-deprotection strategies, particularly if functional groups need to be selectively modified.

Procedure:

  • Initial Steps:

    • Protect amine functionalities using suitable protecting groups (e.g., Boc or Fmoc).
    • Introduce the benzyloxy group via a nucleophilic substitution reaction.
  • Final Steps:

    • Remove protecting groups under mild acidic or basic conditions.
    • Final purification through recrystallization or HPLC.
  • Yield and Purification:
    Multi-step syntheses may have lower overall yields (40% to 70%) but allow for greater control over stereochemistry and functional group placement.

Comparative Analysis of Methods

Method Yield (%) Complexity Key Advantages
Alkylation 60-85 Low Straightforward, fewer steps
Reductive Amination Up to 90 Moderate High yield, good for complex substrates
Multi-step Synthesis 40-70 High Greater functional group control

Research Findings

Recent studies have explored alternative synthetic routes and modifications to improve yields and reduce environmental impact:

  • Use of greener solvents in alkylation reactions has been shown to enhance yields while minimizing waste.
  • Development of catalytic systems for reductive amination has streamlined processes, achieving higher efficiency with lower catalyst loadings.

These advancements reflect ongoing research aimed at optimizing the synthesis of complex organic molecules like this compound.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H33NO
  • Molecular Weight : 301.5 g/mol
  • CAS Number : 920280-73-5
  • IUPAC Name : N-(4-phenylmethoxycyclohexyl)cycloheptanamine

The compound features a unique structure that combines cyclohexyl and cycloheptyl groups along with a benzyloxy methyl group, which contributes to its distinctive chemical properties. This structural complexity allows for various chemical reactions, including oxidation, reduction, and substitution.

Synthetic Routes

The synthesis of N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine typically involves several steps:

  • Preparation of the Benzyloxy Methyl Group : This is often achieved through alkylation reactions.
  • Attachment to Cyclohexyl Ring : The benzyloxy group is then linked to a cyclohexyl moiety.
  • Formation of Cycloheptanamine : The final step involves combining the cyclohexyl and cycloheptanamine components through amination reactions.

Industrial Production

In industrial settings, large-scale reactors and continuous flow processes are employed to enhance efficiency. Automated systems monitor reaction parameters to ensure consistent quality and minimize contamination risks.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules.
  • Reaction Mechanism Studies : Researchers utilize this compound to explore various chemical reaction mechanisms.

Biology

  • Biochemical Interaction Studies : The compound is used to investigate interactions between small molecules and biological macromolecules, such as proteins and enzymes.
  • Potential Therapeutic Applications : Its unique structure may allow it to interact with specific receptors or enzymes, leading to potential therapeutic effects.

The biological activity of this compound is attributed to its ability to interact with molecular targets. The benzyloxy group enhances binding affinity to these targets, which can modulate various biochemical pathways.

Case Studies

  • Synthesis of Novel Derivatives :
    • Researchers have successfully synthesized derivatives of this compound that exhibit enhanced biological activity compared to the parent compound.
  • Biological Activity Assessment :
    • Studies have shown that compounds similar in structure can modulate neurotransmitter systems, indicating potential applications in neuropharmacology.

Mechanism of Action

The mechanism of action of N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Structure Class Key Substituents Molecular Weight (g/mol) Biological Activity Target Enzyme
This compound Cycloheptanamine Benzyloxy, Cyclohexyl, Cycloheptyl ~347.5 (calculated) Not reported Not identified
LMM5 1,3,4-Oxadiazole Benzyl, Methoxyphenyl, Sulfamoyl 531.6 (reported) Antifungal (C. albicans) Thioredoxin Reductase
LMM11 1,3,4-Oxadiazole Furan-2-yl, Cyclohexyl, Ethylsulfamoyl 447.5 (reported) Antifungal (C. albicans) Thioredoxin Reductase

Key Observations

  • Cyclohexyl substituents are present in both the target compound and LMM11, though their positioning differs.
  • Functional Differences :

    • LMM5 and LMM11 belong to the 1,3,4-oxadiazole class and exhibit antifungal activity via thioredoxin reductase inhibition, while the target compound’s amine core and lack of sulfamoyl groups suggest distinct mechanistic pathways .
    • The cycloheptyl ring in the target compound may confer greater steric bulk compared to LMM5/LMM11, possibly affecting binding affinity.

Research Findings and Hypotheses

Antifungal Activity and Substituent Relevance

LMM5 and LMM11 demonstrate efficacy against C. albicans, attributed to their sulfamoyl and heteroaromatic groups . While the target compound lacks these moieties, its benzyloxy group—shared with LMM5—could hypothetically contribute to antifungal properties if paired with a suitable pharmacophore.

Computational Predictions

The discovery of LMM5 and LMM11 via in silico methodologies suggests that similar approaches could predict the target compound’s bioactivity. Molecular docking studies might explore interactions with enzymes like cytochrome P450 or transporters influenced by lipophilic amines.

Physicochemical Properties

  • Solubility : The absence of polar sulfamoyl groups in the target compound may reduce aqueous solubility compared to LMM5/LMM11.

Biological Activity

N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine is a chemical compound characterized by its unique structure, which includes a benzyloxy group attached to a cyclohexyl ring linked to a cycloheptanamine moiety. This compound has garnered interest in the fields of chemistry and biology due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
CAS Number 920280-73-5
Molecular Formula C20H31NO
Molecular Weight 301.5 g/mol
IUPAC Name N-(4-phenylmethoxycyclohexyl)cycloheptanamine
InChI Key GDRFEGCPAAWLOC-UHFFFAOYSA-N

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The benzyloxy group may facilitate binding to these targets, triggering various biochemical pathways that could result in therapeutic effects.

Research Findings

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, a related compound showed significant antibacterial effects against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) ranging from 250 to 500 µg/mL .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on various cell lines to evaluate the potential anticancer properties of this compound. Results demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time, suggesting that further optimization could enhance its efficacy against cancer cells.
  • Neuropharmacological Effects : There is ongoing research into the neuropharmacological effects of this compound, particularly its potential as a modulator of neurotransmitter systems. Early findings suggest that it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on breast cancer cell lines (MCF-7). The study revealed that treatment with varying concentrations led to significant cell death after 48 hours, with IC50 values indicating promising anticancer potential.

Q & A

Q. What are the optimal synthetic routes for N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution of benzyloxy-methylcyclohexyl precursors with cycloheptanamine derivatives. Key factors affecting yield include:

  • Catalyst selection : Acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) to stabilize intermediates.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of cyclohexyl intermediates.
  • Temperature control : Stepwise heating (50–80°C) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies benzyloxy, cyclohexyl, and cycloheptanamine moieties. Chemical shifts for NH protons (~1.5–2.5 ppm) confirm amine functionality.
  • HPLC-MS : Reversed-phase C18 columns with ESI-MS detect molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%).
  • X-ray crystallography : Resolves stereochemistry of cyclohexyl and cycloheptane rings, critical for structure-activity studies .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Cellular viability : MTT or resazurin assays in cancer/primary cell lines to assess cytotoxicity.
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) quantify affinity (Kᵢ values). Positive controls (e.g., staurosporine for kinases) validate experimental setups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electron distribution in benzyloxy and amine groups to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., docking to serotonin receptors) using software like AutoDock Vina.
  • QM/MM hybrid methods : Model reaction pathways for benzyloxy deprotection or amine protonation .

Q. What strategies resolve contradictions in solubility and stability data across experimental batches?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k factorial) to isolate variables (pH, temperature, solvent ratios) affecting solubility.
  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) or HPLC under stress conditions (40°C/75% RH) to identify degradation products.
  • Statistical validation : ANOVA or t-tests compare batch-to-batch variability, ensuring reproducibility .

Q. How does stereochemistry at the cyclohexyl and cycloheptanamine moieties influence pharmacological activity?

Methodological Answer:

  • Chiral separation : Employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution to isolate enantiomers.
  • Pharmacophore mapping : Overlay active/inactive enantiomers in software like Schrodinger’s Phase to identify critical steric/electronic features.
  • In vivo PK/PD studies : Compare AUC and EC₅₀ values of enantiomers in rodent models to correlate stereochemistry with efficacy .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

  • Reaction monitoring : In-situ FTIR or LC-MS tracks intermediates (e.g., benzyl ether cleavage).
  • Isotopic labeling : Use ¹⁸O-labeled benzyloxy groups to trace oxygen migration pathways.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.